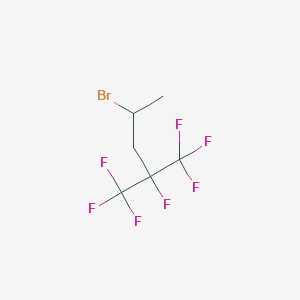
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluoro-Nitro Compounds : The compound has been involved in the synthesis of various fluoro-nitro compounds. For instance, reactions of similar bromo-fluoro-nitropropanes with difluoramine have led to the creation of different fluorinated compounds, which are crucial for advancing the understanding and applications of fluoro-chemistry (Baum, Maucieri, & Grakauskas, 1966).
Investigations in Cycloaddition Reactions : The compound is a potential candidate for cycloaddition reactions. Similar bromo-pentanone compounds have been used in generating oxallyl intermediates in tetrafluoro-1-propanol, showcasing the compound's role in complex organic synthesis processes (Föhlisch, Gehrlach, & Geywitz, 1987).
Understanding Basicity of Aryllithiums : Research involving structurally similar aryllithium compounds has provided insights into the effects of substituents like trifluoromethyl on the basicity of aryllithiums. Such studies are essential for understanding the reactivity and stability of organolithium compounds in different chemical environments (Gorecka-Kobylinska & Schlosser, 2009).
Study of Steric Effects in Chemical Reactions : The compound's structural analogs have been used to study the steric effects in chemical reactions, especially involving the trifluoromethyl group. Understanding these effects is crucial for designing and synthesizing molecules with desired chemical properties (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Role in Material Science and Polymer Chemistry
- Development of Fluorinated Polymers : The compound and its related chemicals are pivotal in the development of fluorinated polymers. Research involving similar bromo-fluorinated alkenes has led to the synthesis of novel polymeric materials with unique properties, useful in various industrial applications (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).
Propriétés
IUPAC Name |
4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF7/c1-3(7)2-4(8,5(9,10)11)6(12,13)14/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIQEGCPZYABQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

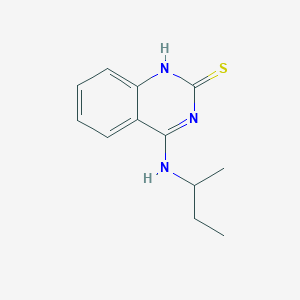

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

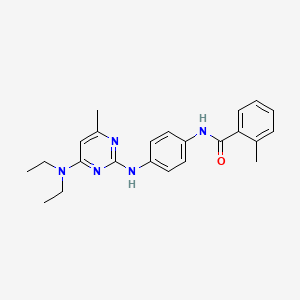
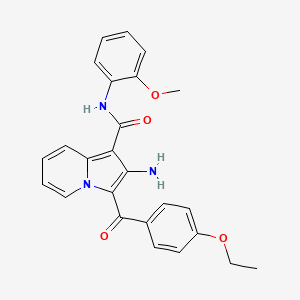
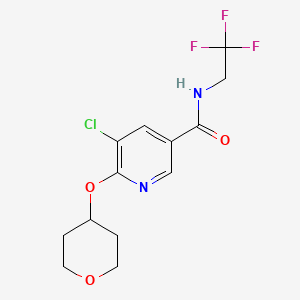
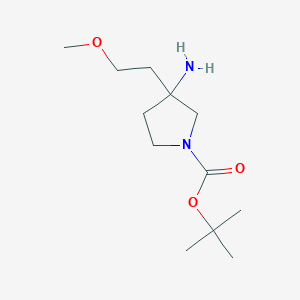
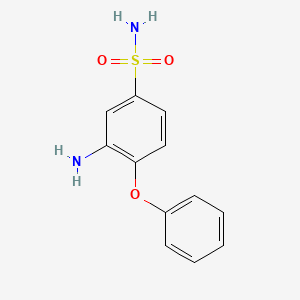
![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)

